molecular formula C13H12ClN3OS B2747665 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 2195882-64-3

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2747665
CAS No.: 2195882-64-3
M. Wt: 293.77
InChI Key: HXFJERWRIXBADT-UHFFFAOYSA-N
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Description

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide ( 2195882-64-3) is a synthetic small molecule with the molecular formula C13H12ClN3OS and a molecular weight of 293.77 g/mol . This carboxamide derivative features a chlorinated thiophene ring linked to a cyclopropylpyrimidine methyl group, a structural motif often associated with potential biological activity. The compound has a topological polar surface area of 83.1 Ų and an XLogP3 value of 2.6, properties that are relevant for understanding its pharmacokinetic profile . Compounds within the same structural class, particularly those featuring the thiophene-2-carboxamide scaffold, have demonstrated significant research value in medicinal chemistry. Recent scientific investigations have highlighted the antibacterial efficacy of analogous N-(pyridin-2-yl)thiophene-2-carboxamide derivatives against resistant bacterial strains . Specifically, such compounds have shown promising activity against extended-spectrum β-lactamase (ESBL)-producing E. coli and have been identified through molecular docking studies to potentially interact with the binding pocket of the β-lactamase enzyme, suggesting a possible mechanism of action as enzyme antagonists . Furthermore, related heterocyclic carboxamide compounds are frequently explored in pharmaceutical research for their role as antagonists for various receptors, such as the adenosine receptor, indicating the broader applicability of this chemical class in drug discovery efforts . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can source this compound from multiple suppliers, with availability in various quantities to suit experimental needs .

Properties

IUPAC Name

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c14-12-4-3-11(19-12)13(18)15-6-9-5-10(8-1-2-8)17-7-16-9/h3-5,7-8H,1-2,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFJERWRIXBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 6-cyclopropylpyrimidin-4-ylmethylamine under specific conditions to form the desired compound. The reaction typically requires the use of coupling agents and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is being investigated for its therapeutic potential, particularly as an antithrombotic agent due to its ability to inhibit Factor Xa.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. One of the primary targets is Factor Xa, an enzyme involved in the coagulation cascade. The compound inhibits Factor Xa by binding to its active site, preventing the conversion of prothrombin to thrombin, thereby exerting its antithrombotic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Features of Selected Thiophene Carboxamide Derivatives
Compound Name Structural Features Target Key Advantages Clinical Status References
Target Compound 6-cyclopropylpyrimidin methyl group FXa (hypothesized) Potential enhanced metabolic stability due to cyclopropyl group Preclinical (assumed) -
Rivaroxaban (BAY 59-7939) Oxazolidinone, morpholinone phenyl FXa High oral bioavailability, approved for thrombosis Approved (adults)
Segartoxaban Sulfonamide, methylpiperazine, pyrrolidinone FXa, Thrombin Dual inhibition, improved solubility Phase I/II (INN listed)
Crystalline Form (Patent Example) Triazin-phenyl, methanesulfonate salt FXa High thermal/humidity stability Patent stage

Mechanistic and Pharmacokinetic Insights

  • Rivaroxaban: As a direct FXa inhibitor, rivaroxaban’s oxazolidinone and morpholinone groups enhance binding affinity to FXa’s S1 and S4 pockets, respectively. Its oral bioavailability (~80–100%) and once-daily dosing are attributed to these structural features .
  • Segartoxaban: The sulfonamide and methylpiperazine groups may enable dual inhibition of FXa and thrombin, broadening its therapeutic scope compared to rivaroxaban. The pyrrolidinone moiety could improve solubility, addressing limitations of earlier analogs .
  • Crystalline Form () : The methanesulfonate salt form of a triazin-substituted analog demonstrates superior stability under stress conditions (e.g., 40°C/75% humidity), highlighting the role of salt formation in optimizing drug formulations .
  • The cyclopropyl ring’s lipophilicity could enhance blood-brain barrier penetration but may require formulation adjustments to mitigate solubility challenges.

Stability and Formulation Considerations

  • Rivaroxaban’s commercial success relies on its stability in tablet and suspension forms, though humidity-sensitive formulations necessitate controlled packaging .
  • The crystalline methanesulfonate analog () offers a blueprint for stabilizing hygroscopic compounds like the target molecule through salt formation .
  • The target compound’s cyclopropylpyrimidin group may confer intrinsic stability against oxidative metabolism, a hypothesis supported by studies on cyclopropyl-containing drugs (e.g., cyclopropane fatty acids) .

Clinical and Developmental Status

  • Rivaroxaban: Approved for venous thromboembolism and atrial fibrillation, with pediatric studies ongoing .
  • Segartoxaban : Early-phase trials focus on its dual inhibitory profile, which may reduce bleeding risks associated with single-target anticoagulants .
  • Target Compound : Preclinical development would require optimization of solubility and toxicity profiles, leveraging lessons from rivaroxaban’s development pathway .

Biological Activity

5-Chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H13N3O1SC_{13}H_{13}N_{3}O_{1}S and a molecular weight of approximately 259.33 g/mol. Its structure consists of a thiophene ring substituted with a carboxamide group and a pyrimidine moiety, which enhances its interaction with biological targets.

Property Value
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
CAS Number2189434-82-8

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Factor Xa : Similar compounds have demonstrated the ability to inhibit Factor Xa, a key enzyme in the coagulation cascade, potentially reducing thrombus formation and lowering the risk of thrombosis.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown significant inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Properties : Thiophene derivatives are recognized for their anti-inflammatory activities, which may also apply to this compound. The presence of thiophene may facilitate interactions with cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes .

Antimicrobial Activity

Recent studies have shown that this compound demonstrates moderate to potent antimicrobial activity. The following table summarizes some findings:

Pathogen MIC (µM) Activity
Pseudomonas aeruginosa0.21Potent
Escherichia coli0.21Potent
Candida spp.VariesModerate to potent

Cytotoxicity Studies

In cytotoxicity assessments using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells, the compound exhibited promising results, suggesting potential for further development in cancer therapy .

Case Studies

  • Antithrombotic Potential : A study evaluating similar thiophene derivatives indicated that they could effectively inhibit Factor Xa, suggesting that this compound may possess antithrombotic properties suitable for therapeutic use in cardiovascular diseases.
  • Antimicrobial Efficacy : In a comparative study of various thiophene-based compounds, this compound was highlighted for its significant activity against clinical strains of bacteria, reinforcing its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrimidine core (6-cyclopropylpyrimidin-4-yl)methanamine via nucleophilic substitution or cyclization reactions.
  • Step 2 : Coupling the pyrimidine intermediate with 5-chlorothiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dimethylformamide (DMF) under nitrogen .
  • Optimization : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and reaction time (12–24 hours) are critical for yield and purity. Monitoring via TLC and quenching with ice-water improves reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; thiophene carbons at δ 120–140 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 338.06).
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and thiophene C-Cl (~650 cm1^{-1}) confirm functional groups .
  • Validation : Cross-referencing with analogous compounds (e.g., pyrimidine-thiophene hybrids) ensures correct assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Core Modifications : Compare analogs with substituted pyrimidines (e.g., 6-methyl vs. 6-cyclopropyl) to assess steric/electronic effects on target binding .
  • Biological Assays : Test against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays (IC50_{50}) and cell-based viability assays (MTT). Include controls like erlotinib for baseline comparison .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses. Validate with mutagenesis studies if targets are known .

Q. How should researchers resolve contradictions in biological data, such as inconsistent IC50_{50}50​ values across studies?

  • Reproducibility Checks : Verify assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Metabolic Stability : Test for compound degradation in assay media (LC-MS monitoring) or cytochrome P450 interactions .
  • Structural Confirmation : Re-characterize batches via XRD (if crystalline) to rule out polymorphic effects, as seen in pyrimidine derivatives .

Q. What strategies mitigate off-target effects in preclinical studies for this compound?

  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify unintended targets.
  • Proteomics : Use affinity pull-down assays with biotinylated analogs to capture interacting proteins in cell lysates .
  • In Vivo Models : Compare pharmacokinetic profiles (AUC, Cmax_{max}) in rodents with tissue-specific toxicity markers (e.g., liver enzymes) .

Methodological Guidance

Q. How are computational models used to predict the physicochemical properties of this compound?

  • LogP and Solubility : Employ QSPR tools like ACD/Labs or SwissADME. For example, predicted LogP ~2.5 suggests moderate membrane permeability .
  • pKa Estimation : Use MarvinSketch to identify ionizable groups (amide NH: pKa ~10; pyrimidine N: pKa ~4.5) .
  • Validation : Compare predictions with experimental HPLC retention times and shake-flask solubility tests .

Q. What experimental protocols are recommended for stability testing under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products with LC-MS .

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